molecular formula C14H18N3NaO8S2 B1456558 Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt CAS No. 194041-65-1

Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt

Cat. No. B1456558
CAS RN: 194041-65-1
M. Wt: 443.4 g/mol
InChI Key: DREOJRVDBCALEG-WCYHLEDJSA-M
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Description

Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt (also known as sulfosuccinimidyl biotin) is a water-soluble reagent commonly used for biotinylation. It is typically coupled to molecules containing primary amines, forming stable amide bonds. The empirical formula for this compound is C14H18N3NaO8S2, and its molecular weight is 443.43 g/mol .


Molecular Structure Analysis

The molecular structure of Biotin 3-sulfo-N-hydroxysuccinimide ester consists of a biotin moiety linked to an NHS ester group. The NHS ester allows for efficient coupling to primary amines in proteins, antibodies, or other molecules .


Chemical Reactions Analysis

Biotin 3-sulfo-N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds. This reactivity makes it useful for labeling proteins, antibodies, and other biomolecules. The resulting biotinylated molecules can be detected using avidin or streptavidin-based detection systems .


Physical And Chemical Properties Analysis

  • Storage Temperature : It should be stored at -20°C .

Scientific Research Applications

Protein Labeling

Sulfo-NHS-Biotin is widely used in protein labeling . It is a short-chain, water-soluble biotinylation reagent for labeling antibodies, proteins, and other molecules that have primary amines . This enables the biotinylation of antibodies to facilitate immobilization, purification, or detection using streptavidin resins or probes .

Cell Surface Labeling

Another significant application of Sulfo-NHS-Biotin is cell surface labeling . It biotinylates only surface proteins of whole cells because the negatively charged reagent does not permeate cell membranes . This specific labeling of cell surface proteins is a common application for these uniquely water-soluble and membrane impermeable reagents .

Amine-Reactive Labeling

Sulfo-NHS-Biotin is amine-reactive . It reacts with primary amines (-NH2), such as lysine side-chains or the amino-termini of polypeptides . This reaction forms permanent amide bonds, and the spacer arm cannot be cleaved .

Protein Purification

Sulfo-NHS-Biotin is used in protein purification . The biotinylation of proteins allows for the isolation of biotinylated proteins from intricate mixtures .

Detection in ELISA, Dot Blot, or Western Blot Applications

The biotinylated proteins can be detected in ELISA, dot blot, or Western blot applications using streptavidin or avidin-conjugated probes .

Study of Cell Membrane Proteins

Sulfo-NHS-Biotin is used to study the expression and regulation of receptors and transporters . It helps in the differentiation of plasma membrane proteins from those localized to organelle membranes .

Mechanism of Action

Target of Action

Sulfo-NHS-Biotin primarily targets proteins, antibodies, and other molecules that have primary amines .

Mode of Action

Sulfo-NHS-Biotin operates by reacting with the primary amines of proteins to form stable amide bonds . This reaction is facilitated by the N-Hydroxysulfosuccinimide (NHS) esters of biotin, which are efficient in reacting with primary amino groups in alkaline buffers .

Biochemical Pathways

The biochemical pathway involved in the action of Sulfo-NHS-Biotin is the biotinylation of proteins. Biotinylation is a process where biotin is attached to proteins, antibodies, and other molecules, facilitating their immobilization, purification, or detection using streptavidin resins or probes . This process is particularly useful in the specific labeling of cell surface proteins .

Pharmacokinetics

The pharmacokinetics of Sulfo-NHS-Biotin involve its solubility and cell permeability. The charged sulfo-NHS group increases the reagent’s water solubility compared to ordinary NHS-ester compounds .

Result of Action

The result of Sulfo-NHS-Biotin’s action is the biotinylation of the target proteins. This allows for the detection and isolation of the protein using streptavidin or avidin conjugated to a detection system, such as a fluorescent or radioactive label . The biotinylation is irreversible as it forms permanent amide bonds .

Action Environment

The action of Sulfo-NHS-Biotin is influenced by the environment in which it is used. For instance, its water solubility allows reactions to be performed in the absence of organic solvents such as DMSO or DMF . Furthermore, because it is charged by the sodium sulfonate group on the succinimidyl ring, it cannot permeate the cell membrane . As long as the cell remains intact, only primary amines exposed on the surface will be biotinylated .

Safety and Hazards

Biotin 3-sulfo-N-hydroxysuccinimide ester is intended for research use only and should not be used for unauthorized commercial purposes, in vitro diagnostic applications, or therapeutic uses .

properties

IUPAC Name

sodium;1-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O8S2.Na/c18-10-5-9(27(22,23)24)13(20)17(10)25-11(19)4-2-1-3-8-12-7(6-26-8)15-14(21)16-12;/h7-9,12H,1-6H2,(H2,15,16,21)(H,22,23,24);/q;+1/p-1/t7-,8-,9?,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREOJRVDBCALEG-WCYHLEDJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])NC(=O)N2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N3NaO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt

CAS RN

194041-65-1, 119616-38-5
Record name Sulfo-NHS-biotin sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194041651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Biotin-3-sulfo-N-hydroxysuccinimide ester sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sulphosuccinimido biotin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFO-NHS-BIOTIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J23TO440FS
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Sulfo-NHS-Biotin interact with its target?

A1: Sulfo-NHS-Biotin reacts with primary amine groups, primarily those found on lysine residues exposed on the protein surface. [, , , ] This reaction forms a stable amide bond, covalently attaching biotin to the target protein. [, , , ]

Q2: What are the downstream effects of protein biotinylation with Sulfo-NHS-Biotin?

A2: Biotinylation can be used for various downstream applications:

  • Protein purification: Biotinylated proteins can be easily purified using avidin or streptavidin affinity chromatography. [, ]
  • Protein detection: Biotinylated proteins can be detected with high sensitivity using avidin or streptavidin conjugated to enzymes (e.g., horseradish peroxidase) or fluorescent dyes. [, , ]
  • Studying protein interactions: Biotinylated proteins can be used to identify interacting partners by pull-down assays followed by mass spectrometry. [, ]
  • Assessing protein topology: Sulfo-NHS-Biotin's membrane impermeability allows for selective labeling of cell surface proteins, providing insights into protein orientation and accessibility. [, , , , ]

Q3: What is the molecular formula and weight of Sulfo-NHS-Biotin?

A3: The molecular formula is C16H20N4O9S2 and the molecular weight is 456.48 g/mol.

Q4: What are some applications of Sulfo-NHS-Biotin under specific conditions?

A4: Researchers have successfully employed Sulfo-NHS-Biotin for:

  • Labeling live trypanosomes at 4°C for short incubation times to preserve their biological function. []
  • Labeling red blood cells ex vivo for lifespan studies. [, ]
  • Identifying surface proteins in bacteria and yeast. [, ]

Q5: Does Sulfo-NHS-Biotin exhibit any catalytic properties?

A5: Sulfo-NHS-Biotin is not a catalyst. It acts as a labeling reagent by forming a stable covalent bond with primary amines.

Q6: Is there research on computational modeling or SAR studies for Sulfo-NHS-Biotin?

A6: The provided research does not focus on computational modeling, SAR, stability and formulation of Sulfo-NHS-Biotin. These aspects might be addressed in other studies focusing on optimizing its properties or developing derivatives with enhanced characteristics.

Q7: What information is available on the regulatory aspects, pharmacokinetics/pharmacodynamics, in vitro/in vivo efficacy, and resistance related to Sulfo-NHS-Biotin?

A7: The provided research primarily focuses on Sulfo-NHS-Biotin as a research tool for studying proteins and cellular processes. Information regarding its use as a therapeutic agent, along with associated regulatory aspects, PK/PD, in vivo efficacy, and resistance mechanisms, is not covered in these studies.

Q8: What can be concluded about the toxicological profile, drug delivery strategies, and use as a biomarker or diagnostic tool for Sulfo-NHS-Biotin?

A8: The provided research does not delve into the potential toxicity, drug delivery strategies, or applications of Sulfo-NHS-Biotin as a biomarker or diagnostic tool. While the research highlights its effectiveness in labeling specific proteins, further studies are necessary to explore its potential in these areas.

Q9: What analytical methods are commonly used to study Sulfo-NHS-Biotin labeled proteins?

A9: Various techniques are used to analyze biotinylated proteins:

  • SDS-PAGE and Western blotting: Used to separate and identify biotinylated proteins based on their molecular weight. Streptavidin conjugated to enzymes or fluorescent dyes allows for detection. [, , ]
  • Mass Spectrometry: Used to identify the site of biotinylation and quantify the degree of modification. [, , ]
  • Flow cytometry: Used to quantify the number of cells expressing specific biotinylated surface proteins. [, ]
  • Immunofluorescence microscopy: Used to visualize the localization of biotinylated proteins within cells or tissues. [, , ]

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